2-chloro-N-(3-methylbutyl)quinazolin-4-amine
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Overview
Description
2-chloro-N-(3-methylbutyl)quinazolin-4-amine is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methylbutyl)quinazolin-4-amine typically involves the reaction of 2-chloromethyl-4-methyl-quinazoline with an appropriate amine under anhydrous conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-methylbutyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-chloro-N-(3-methylbutyl)quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential anti-cancer and anti-microbial properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Industry: The compound can be used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methylbutyl)quinazolin-4-amine involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit various enzymes and receptors, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these targets, the compound can exert anti-proliferative and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an anti-cancer agent targeting the epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based drug used for the treatment of non-small cell lung cancer.
Doxazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia
Uniqueness
2-chloro-N-(3-methylbutyl)quinazolin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological activities compared to other quinazoline derivatives.
Properties
IUPAC Name |
2-chloro-N-(3-methylbutyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-9(2)7-8-15-12-10-5-3-4-6-11(10)16-13(14)17-12/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFOORGZJSAENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC(=NC2=CC=CC=C21)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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